1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
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Overview
Description
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C5H5F3N2O and its molecular weight is 166.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Analgesic Compounds : This compound has been used in the development of analgesic compounds. A study showed selective conditions for its methylation, leading to the synthesis of mono-Me-substituted isomers with analgesic activity (Burgart et al., 2019).
Antibacterial Activity : Research indicates its potential in synthesizing compounds with significant antibacterial activity against various bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. Compounds with the trifluoromethyl group showed particularly strong activity (Bhavanarushi et al., 2013).
Lithium Ion Battery Electrolytes : It has been utilized in the synthesis of novel methylated pyrazole derivatives for application in lithium ion batteries. These derivatives have shown significant improvement in the cycling performance of lithium ion batteries (von Aspern et al., 2020).
Synthesis of Organic Light Emitting Diodes (OLEDs) : Research has explored its use in synthesizing phosphors for OLEDs. Studies have shown that certain Pt(II) complexes with this compound as a ligand exhibit mechanoluminescence and are used in high-performance OLEDs (Huang et al., 2013).
Corrosion Inhibition in Petroleum Industry : In the petroleum industry, its derivatives have been investigated as corrosion inhibitors for steel in acidizing environments. This application is crucial for oil well stimulation and maintenance (Singh et al., 2020).
Charge-Transfer Chemistry : The compound has been studied for its charge-transfer chemistry with various π-acceptors, indicating potential applications in developing colored products with specific physical parameters (Adam et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, which play crucial roles in biochemical processes .
Mode of Action
It’s known that the compound can undergo various chemical reactions, including lithiation, to interact with its targets . The trifluoromethyl group in the compound may enhance its lipophilicity, potentially influencing its interaction with targets .
Biochemical Pathways
Similar compounds have been implicated in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s trifluoromethyl group could potentially enhance its lipophilicity, which might influence its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRHIGNAKDJJKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361268 |
Source
|
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122431-37-2 |
Source
|
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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